Product packaging for 5-Bromo-3,4-dichlorobenzene-1,2-diamine(Cat. No.:CAS No. 177944-67-1)

5-Bromo-3,4-dichlorobenzene-1,2-diamine

Cat. No.: B3246345
CAS No.: 177944-67-1
M. Wt: 255.92 g/mol
InChI Key: WLCHNYPULPOWDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Aromatic Diamine and Halogenated Benzene (B151609) Chemistry

The journey into the world of aromatic amines began with the isolation of aniline (B41778) from coal tar in the 19th century. This discovery paved the way for the development of a wide array of aromatic amine derivatives, including phenylenediamines, which are characterized by a benzene ring substituted with two amino groups. mdpi.comacs.org These compounds quickly gained prominence as key intermediates in the burgeoning synthetic dye industry.

Concurrently, the study of halogenated benzene derivatives has a rich history, with early investigations focusing on their synthesis and reactivity. The introduction of halogen atoms onto a benzene ring was found to significantly alter its electronic properties and reactivity, opening up new avenues for organic synthesis. orgsyn.org The controlled halogenation of benzene and its derivatives became a critical tool for chemists, enabling the construction of complex molecular architectures. libretexts.org

Significance of Aromatic Amines and Halogens in Organic Synthesis Research

Aromatic amines are of paramount importance in organic synthesis due to the versatile reactivity of the amino group. researchgate.net The amino group can act as a nucleophile, a directing group in electrophilic aromatic substitution, and can be readily transformed into other functional groups, such as diazonium salts, which are themselves highly versatile intermediates. mdpi.com This reactivity makes aromatic amines crucial precursors for pharmaceuticals, agrochemicals, and polymers. acs.orgresearchgate.net

Halogens, when incorporated into organic molecules, impart unique properties that are highly valued in synthetic research. lookchem.com They can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making them a common feature in many pharmaceutical compounds. nih.govresearchgate.net Furthermore, halogen atoms serve as excellent leaving groups in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

Overview of "5-Bromo-3,4-dichlorobenzene-1,2-diamine" within Contemporary Chemical Literature

This compound is a polysubstituted aromatic diamine that has emerged as a valuable building block in modern organic synthesis. Its structure, featuring a vicinal diamine arrangement and three halogen substituents (one bromine and two chlorine atoms), provides a unique combination of reactive sites. While not as extensively studied as some simpler phenylenediamines, its presence in the chemical literature points to its utility as a precursor for more complex heterocyclic systems and functional materials. Its synthesis and reactivity are of interest to chemists working in areas such as medicinal chemistry and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5BrCl2N2 B3246345 5-Bromo-3,4-dichlorobenzene-1,2-diamine CAS No. 177944-67-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3,4-dichlorobenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrCl2N2/c7-2-1-3(10)6(11)5(9)4(2)8/h1H,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCHNYPULPOWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Cl)Cl)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Characterization of 5 Bromo 3,4 Dichlorobenzene 1,2 Diamine

Synthetic Pathways

A plausible and documented synthetic route to this compound involves the reduction of a corresponding nitroaniline precursor. Specifically, the synthesis can be achieved from 4-bromo-2,3-dichloro-6-nitrobenzenamine. nih.gov

The synthesis of the nitro precursor itself can be envisioned through a series of electrophilic aromatic substitution reactions on a suitable starting material. For instance, the synthesis could commence with the chlorination and subsequent nitration of a brominated aniline (B41778) derivative, carefully controlling the regioselectivity of each step to achieve the desired substitution pattern. The reduction of the nitro group in 4-bromo-2,3-dichloro-6-nitrobenzenamine to an amino group is typically accomplished using reducing agents such as iron powder in the presence of an acid like hydrochloric acid, or with tin(II) chloride. nih.gov This transformation yields the target this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and use in subsequent chemical reactions.

PropertyValue
Molecular Formula C₆H₅BrCl₂N₂
Molecular Weight 255.93 g/mol
Appearance Solid (predicted)
Melting Point Not available
Boiling Point Not available
CAS Number 177944-67-1

Data sourced from chemical supplier catalogs and databases.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic methods. While a comprehensive set of publicly available experimental spectra is limited, the expected spectroscopic characteristics can be predicted based on its structure.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic proton and the protons of the two amino groups. The chemical shift of the aromatic proton will be influenced by the surrounding halogen and amino substituents. The amine protons will likely appear as broad singlets.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display six signals corresponding to the six carbon atoms of the benzene (B151609) ring. The chemical shifts of these carbons will be significantly affected by the attached bromine, chlorine, and amino groups.

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to the N-H stretching vibrations of the primary amine groups, typically in the region of 3300-3500 cm⁻¹. Other significant peaks will include C-H stretching for the aromatic ring, C=C ring stretching, and C-X (C-Br, C-Cl) stretching vibrations at lower frequencies.

Chemical Reactivity and Derivatization Studies of 5 Bromo 3,4 Dichlorobenzene 1,2 Diamine

Reactions at the Amine Functionalities

The two adjacent amine groups on the benzene (B151609) ring are nucleophilic and readily participate in a variety of reactions, including acylations, alkylations, diazotizations, and condensations. These reactions primarily lead to the formation of new nitrogen-containing functional groups or the construction of heterocyclic rings fused to the benzene core.

Acylation and Alkylation Reactions

The amine groups of 5-Bromo-3,4-dichlorobenzene-1,2-diamine can be readily acylated or alkylated. Acylation is typically achieved by reacting the diamine with acylating agents such as acid chlorides or anhydrides. For instance, reaction with acetic anhydride (B1165640) would be expected to yield the corresponding diacetylated product, N,N'-(4-bromo-5,6-dichloro-1,2-phenylene)diacetamide. These reactions usually proceed under standard conditions, often in the presence of a base to neutralize the acid byproduct.

Alkylation of the amine groups can be accomplished using alkyl halides, such as methyl iodide, to introduce alkyl substituents. The degree of alkylation can be controlled by the reaction conditions and the stoichiometry of the reagents. While specific studies on the alkylation of this compound are not prevalent in the available literature, the general reactivity of o-phenylenediamines suggests that such transformations are feasible. A patent describing the synthesis of 4-bromo-o-phenylenediamine mentions a process involving the acylation of o-phenylenediamine (B120857) followed by bromination and subsequent hydrolysis, indicating the compatibility of these functionalities with such transformations. google.com

Diazotization and Coupling Reactions

The aromatic amine groups can undergo diazotization upon treatment with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form diazonium salts. These intermediates are typically unstable and can be used immediately in subsequent coupling reactions. For example, a patent describing the synthesis of 5-bromo-2-chloro-benzoic acid involves the diazotization of a substituted aniline (B41778) followed by a Sandmeyer-type reaction. google.com While direct diazotization of both amine groups in this compound might be complex, selective diazotization could potentially be achieved under controlled conditions, leading to the formation of various azo compounds or other functional groups via diazonium salt displacement.

Condensation Reactions for Heterocyclic Compound Formation (e.g., Benzimidazoles, Quinoxalines)

One of the most significant applications of o-phenylenediamines is their use in the synthesis of fused heterocyclic systems. This compound is a prime candidate for the synthesis of substituted benzimidazoles and quinoxalines.

Benzimidazoles are typically formed by the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid (or its derivatives). For example, the reaction of this compound with benzaldehyde (B42025) would be expected to yield 5-bromo-6,7-dichloro-2-phenyl-1H-benzimidazole. The synthesis of various substituted benzimidazoles, such as 5-bromo-2-phenylbenzimidazole, has been reported, highlighting the general applicability of this reaction. nih.govchemicalbook.com

Quinoxalines are synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. nih.gov The reaction of this compound with benzil (B1666583) (1,2-diphenylethane-1,2-dione), for instance, would produce 6-bromo-7,8-dichloro-2,3-diphenylquinoxaline. The synthesis of various quinoxaline (B1680401) derivatives, including 2,3-diphenyl quinoxaline, has been extensively studied and can be achieved under various conditions, including the use of catalysts like bentonite (B74815) clay. nih.govijidd.comresearchgate.net

The following table summarizes representative condensation reactions for the formation of benzimidazoles and quinoxalines.

HeterocycleReactant 1Reactant 2Expected Product
Benzimidazole (B57391)This compoundBenzaldehyde5-Bromo-6,7-dichloro-2-phenyl-1H-benzimidazole
QuinoxalineThis compoundBenzil6-Bromo-7,8-dichloro-2,3-diphenylquinoxaline

Reactions at the Halogen Substituents

The bromine and chlorine atoms attached to the benzene ring are susceptible to replacement through nucleophilic aromatic substitution or can participate in metal-catalyzed cross-coupling reactions. These reactions are powerful tools for introducing a wide range of functional groups and for the construction of more complex molecular architectures.

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic aromatic substitution (SNAr) on the polyhalogenated ring of derivatives of this compound, such as the corresponding quinoxaline, is a plausible pathway for further functionalization. The electron-withdrawing nature of the quinoxaline ring system would activate the halogen atoms towards nucleophilic attack. Generally, the reactivity of halogens in SNAr reactions follows the order F > Cl > Br > I. However, the precise regioselectivity of substitution would depend on the specific substrate and the reaction conditions. For instance, in 2,6-dichloroquinoxaline, regioselective substitution at the 2-position is often observed. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The halogen substituents on the aromatic ring, particularly the bromine atom, are excellent handles for palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the coupling of an aryl halide with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. libretexts.org The bromo-substituent of this compound or its derivatives (e.g., 6-bromo-7,8-dichloroquinoxaline) would be the primary site for this reaction. For example, coupling with phenylboronic acid would be expected to yield the corresponding phenyl-substituted product. The Suzuki coupling is known for its high functional group tolerance and is widely used in the synthesis of biaryl compounds. nih.govresearchgate.netlibretexts.orglibretexts.orgresearchgate.nettcichemicals.com

Heck Reaction: The Heck reaction is the palladium-catalyzed coupling of an aryl halide with an alkene. organic-chemistry.org This reaction would allow for the introduction of vinyl groups onto the aromatic ring of this compound or its derivatives. For example, reaction with styrene (B11656) would lead to the formation of a stilbene (B7821643) derivative. The Heck reaction is a versatile tool for the synthesis of substituted alkenes. organic-chemistry.orgbeilstein-journals.org

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. organic-chemistry.orgwikipedia.org This reaction would be suitable for introducing alkynyl moieties onto the aromatic core of this compound. For instance, coupling with phenylacetylene (B144264) would yield a diphenylacetylene (B1204595) derivative. The Sonogashira coupling is a fundamental reaction in the synthesis of conjugated enynes and arylalkynes. libretexts.orgorganic-chemistry.orgwikipedia.org

The table below provides an overview of the expected metal-catalyzed cross-coupling reactions.

ReactionCoupling PartnerExpected Product Fragment
SuzukiPhenylboronic acid-Phenyl
HeckStyrene-CH=CH-Phenyl
SonogashiraPhenylacetylene-C≡C-Phenyl

Electrophilic Aromatic Substitution (EAS) on the Benzene Ring

Electrophilic aromatic substitution is a fundamental class of reactions for functionalizing aromatic compounds. The existing substituents on the benzene ring play a crucial role in determining both the rate of reaction and the regiochemical outcome of the substitution.

Directing Effects of Substituents

The benzene ring of this compound possesses a unique substitution pattern with two electron-donating amino groups and three electron-withdrawing halogen atoms (one bromo and two chloro). The directing effects of these substituents are a result of the combination of their inductive and resonance effects.

Amino Groups (-NH₂): The two amino groups are strong activating groups and are ortho, para-directors. pressbooks.pub This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring through resonance, thereby increasing the electron density at the ortho and para positions. This increased nucleophilicity makes these positions more susceptible to attack by electrophiles. pressbooks.pub The activating nature of amino groups generally leads to faster reaction rates compared to unsubstituted benzene. libretexts.org

Table 1: Predicted Directing Effects of Substituents in this compound

SubstituentPositionInductive EffectResonance EffectOverall Effect on ReactivityDirecting Influence
-NH₂1, 2-I (Weakly Withdrawing)+R (Strongly Donating)Activatingortho, para
-Cl3, 4-I (Strongly Withdrawing)+R (Weakly Donating)Deactivatingortho, para
-Br5-I (Strongly Withdrawing)+R (Weakly Donating)Deactivatingortho, para

Halogenation and Nitration Studies

While specific experimental studies on the halogenation and nitration of this compound are not extensively documented in the reviewed literature, the expected outcomes can be inferred based on the directing effects of the substituents.

Halogenation: Aromatic halogenation typically involves the use of a halogen (e.g., Br₂ or Cl₂) with a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). google.comgoogleapis.com However, for highly activated rings, such as those bearing amino groups, the reaction can often proceed without a catalyst. pressbooks.pub Given the strong activating nature of the diamino groups in this compound, it is anticipated that halogenation would occur readily, likely at the 6-position.

Nitration: Nitration is typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the nitronium ion (NO₂⁺) as the active electrophile. google.com The reaction conditions for the nitration of this compound would need to be carefully controlled to avoid oxidation of the electron-rich diamino-substituted ring and to prevent poly-nitration. Milder nitrating agents, such as nitrocyclohexadienones, have been developed to achieve mono-nitration in highly activated systems while minimizing side reactions. nih.gov The primary product would be the 6-nitro derivative.

Table 2: Hypothetical Halogenation and Nitration Reactions

ReactionReagentsPredicted Major Product
BrominationBr₂ in a suitable solvent6-Bromo-5-bromo-3,4-dichlorobenzene-1,2-diamine
NitrationHNO₃/H₂SO₄ (mild conditions)6-Nitro-5-bromo-3,4-dichlorobenzene-1,2-diamine

This table represents predicted outcomes based on general principles of electrophilic aromatic substitution. Specific experimental validation for this compound was not found in the searched literature.

Oxidation and Reduction Behavior of the Compound

The presence of both amino groups (which can be oxidized) and a halogenated aromatic ring (which can be reduced) suggests that this compound can participate in redox reactions.

Electrochemical Studies

Aromatic amines can undergo oxidation at an electrode surface, typically involving the transfer of electrons from the nitrogen lone pairs. The oxidation potential is influenced by the other substituents on the ring. Electron-withdrawing groups, like halogens, generally make the oxidation more difficult (i.e., occur at a higher potential).

Cyclic voltammetry studies on similar aromatic molecules with diaza groups have shown that the redox potentials and the reversibility of the electrochemical processes are highly dependent on the nature and position of the substituents on the aromatic ring. dtu.dk For instance, the presence of multiple substituents can lead to more complex voltammograms with multiple peaks and can affect the electrochemical kinetics. dtu.dk It is plausible that the oxidation of this compound would involve the two amino groups, potentially in a multi-step process. The reduction would likely involve the cleavage of the carbon-halogen bonds, with the C-Br bond being more susceptible to reduction than the C-Cl bonds.

Chemical Oxidation/Reduction Mechanisms

Chemical Oxidation: The amino groups of this compound are susceptible to chemical oxidation. Strong oxidizing agents can convert aromatic amines to a variety of products, including nitro compounds, azo compounds, or quinones. The specific product would depend on the oxidant used and the reaction conditions. The presence of two adjacent amino groups could also lead to the formation of heterocyclic structures upon oxidation.

Chemical Reduction: The halogen substituents on the aromatic ring can be removed via chemical reduction. This is often accomplished using catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or with reducing agents like metal-acid combinations. The bromo substituent is generally more readily reduced than the chloro substituents. Therefore, selective de-bromination at the 5-position might be achievable under controlled reduction conditions.

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 3,4 Dichlorobenzene 1,2 Diamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations between nuclei, the precise structure of a compound can be determined.

Proton (¹H) NMR Chemical Shift Analysis

The ¹H NMR spectrum of 5-Bromo-3,4-dichlorobenzene-1,2-diamine is predicted to be relatively simple, reflecting the substitution pattern of the benzene (B151609) ring. The two aromatic protons are in different chemical environments and would therefore be expected to appear as distinct signals. The proton at the C6 position, being flanked by an amino group and a chlorine atom, would likely resonate at a different frequency than the proton at the C3 position, which is situated between a bromine and a chlorine atom.

The amino groups (-NH₂) will give rise to a broad singlet, the chemical shift of which can be concentration and solvent-dependent. In a deuterated solvent like DMSO-d₆, these protons often appear in the range of 4-5 ppm.

For comparison, in related dichlorobenzene-1,2-diamine compounds, the aromatic protons typically appear in the range of 6.5-7.5 ppm. For instance, in 4,5-dichlorobenzene-1,2-diamine, the two aromatic protons are chemically equivalent and appear as a singlet at approximately 6.7 ppm. The introduction of the bromine atom at the 5-position in the title compound would be expected to deshield the adjacent protons, shifting their signals further downfield.

Derivatives of this compound, such as benzimidazoles formed by condensation with aldehydes or carboxylic acids, will exhibit more complex ¹H NMR spectra. The formation of the imidazole (B134444) ring removes the NH₂ signals and introduces a new CH or CR signal depending on the reactant used. The aromatic protons of the benzimidazole (B57391) core will show characteristic shifts and coupling patterns. For example, in many benzimidazole derivatives, the aromatic protons appear as multiplets in the region of 7.2-8.0 ppm. mdpi.com

Carbon-13 (¹³C) NMR and Heteronuclear Correlation (e.g., HSQC, HMBC)

The ¹³C NMR spectrum of this compound will display six distinct signals for the aromatic carbons, as each carbon atom is in a unique chemical environment. The chemical shifts of these carbons are influenced by the attached substituents. Carbons bearing the electronegative halogen atoms (Br and Cl) will be significantly deshielded, appearing at lower field (higher ppm values) compared to those bonded to the amino groups.

Based on data for similar compounds, the carbon atoms attached to the amino groups are expected to resonate at approximately 135-145 ppm, while the halogen-substituted carbons would appear in the range of 110-130 ppm. For instance, in 4,5-dichlorobenzene-1,2-diamine, the carbon atoms attached to chlorine appear around 118 ppm, and those attached to the amino groups are found near 138 ppm.

To definitively assign each proton and carbon signal, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed.

HSQC correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the proton signal at C6 to its corresponding carbon and the proton at C3 to its carbon.

HMBC reveals correlations between protons and carbons over two or three bonds. This is particularly useful for identifying the quaternary carbons (those without attached protons). For example, the proton at C6 would show HMBC correlations to the carbons at C1, C2, C4, and C5, thus confirming their positions relative to this proton.

In the context of benzimidazole derivatives, these 2D NMR techniques are crucial for assigning the signals of the fused ring system and any substituents. nih.gov

Advanced NMR Techniques for Stereochemical Assignment

For derivatives of this compound that possess stereocenters, advanced NMR techniques are essential for determining their relative or absolute configuration. The Nuclear Overhauser Effect (NOE) is a key technique in this regard. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments show through-space correlations between protons that are in close proximity, typically within 5 Å.

For example, if a chiral aldehyde is used to form a benzimidazole derivative, a new stereocenter is created. NOE correlations between the proton at this new stereocenter and the protons on the benzimidazole core can help to establish the preferred conformation and the relative stereochemistry.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision (typically to four or more decimal places). This allows for the calculation of the elemental formula of the compound, as the measured mass will be unique to a specific combination of atoms.

For this compound (C₆H₅BrCl₂N₂), the theoretical exact mass can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N). The presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br in an approximate 1:1 ratio, and ³⁵Cl/³⁷Cl in an approximate 3:1 ratio), will result in a distinctive cluster of peaks for the molecular ion in the mass spectrum. The relative intensities of these isotopic peaks can further confirm the presence and number of bromine and chlorine atoms in the molecule.

Fragmentation Pattern Analysis for Structural Confirmation

In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to confirm the structure of the molecule. The fragmentation of this compound is expected to be influenced by the presence of the halogen atoms and the amino groups.

Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen atom (as a radical) or a hydrogen halide molecule. google.com For aromatic amines, alpha-cleavage (cleavage of the bond adjacent to the C-N bond) is a common fragmentation pathway. google.com

The mass spectrum of this compound would likely show a prominent molecular ion peak due to the stability of the aromatic ring. Key fragmentation peaks could correspond to the loss of:

A bromine radical (M-79 or M-81)

A chlorine radical (M-35 or M-37)

A hydrogen cyanide (HCN) molecule from the cleavage of the diamine-substituted ring.

For benzimidazole derivatives, the fragmentation is often characterized by the stable benzimidazole ring system. The molecular ion is typically very intense. Fragmentation may involve the loss of substituents on the imidazole or benzene rings. nist.gov For instance, the loss of the group attached to the nitrogen or the substituent at the 2-position of the imidazole ring are common fragmentation pathways. mdpi.com

Infrared (IR) and Raman Spectroscopy

The vibrational spectrum of this compound is expected to be a complex superposition of the vibrational modes of the substituted benzene ring and the two amino (-NH₂) functional groups. The key vibrational modes can be categorized as follows:

N-H Vibrations: The two amino groups are expected to give rise to characteristic N-H stretching vibrations. Typically, primary amines show two bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes. The presence of intramolecular hydrogen bonding between the adjacent amino groups, and between the amino groups and the ortho-chlorine atom, would likely lead to a broadening and a shift of these bands to lower wavenumbers. N-H bending vibrations (scissoring) are anticipated in the 1650-1580 cm⁻¹ region. Out-of-plane (o.o.p.) N-H wagging vibrations can also be observed, typically as a broad band in the 900-650 cm⁻¹ range.

Aromatic C-H and C=C Vibrations: The aromatic ring will exhibit C-H stretching vibrations, typically appearing above 3000 cm⁻¹. The C=C stretching vibrations of the benzene ring are expected to produce a series of bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the ring will influence the exact positions and intensities of these bands.

C-N Vibrations: The C-N stretching vibrations are expected in the 1350-1250 cm⁻¹ region for aromatic amines.

C-X (Halogen) Vibrations: The vibrations of the carbon-halogen bonds are found at lower frequencies. The C-Cl stretching vibrations typically occur in the 800-600 cm⁻¹ region. The C-Br stretching vibration is expected at an even lower wavenumber, generally in the 600-500 cm⁻¹ range, due to the larger mass of the bromine atom.

Table 1: Predicted Infrared and Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber Range (cm⁻¹)
Amino (-NH₂)Asymmetric Stretch3400-3500
Symmetric Stretch3300-3400
Scissoring (Bending)1580-1650
Wagging (o.o.p.)650-900
Aromatic RingC-H Stretch3000-3100
C=C Stretch1450-1600
Carbon-NitrogenC-N Stretch1250-1350
Carbon-HalogenC-Cl Stretch600-800
C-Br Stretch500-600

This table is illustrative and based on typical group frequencies. Actual values for the target compound may vary.

The two adjacent amino groups in this compound can adopt different conformations relative to each other and to the benzene ring. These conformational isomers, or conformers, would likely have distinct vibrational spectra. In principle, temperature-dependent IR and Raman spectroscopy could be employed to study the conformational equilibrium. By analyzing the changes in the relative intensities of vibrational bands at different temperatures, it would be possible to determine the enthalpy difference between the stable conformers. The presence of intramolecular hydrogen bonds is expected to be a major factor in stabilizing certain conformations. For instance, a conformation allowing for hydrogen bonding between the hydrogen of one amino group and the nitrogen of the other would be energetically favored. Such interactions would be reflected in the N-H stretching region of the IR spectrum, as discussed previously. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectroscopy to assign the observed bands to specific conformers and their vibrational modes. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one.

The UV-Vis spectrum of this compound is expected to be dominated by transitions involving the π-electron system of the benzene ring and the non-bonding electrons of the amino and halogen substituents. The amino groups, being strong electron-donating groups, will cause a significant red shift (bathochromic shift) of the benzene π → π* transitions. The primary absorption bands of benzene (the E₂ band around 204 nm and the B band around 256 nm) would be shifted to longer wavelengths and their intensities would be enhanced. The presence of the halogen atoms will also influence the electronic transitions, typically causing a further red shift. researchgate.net The spectrum will likely show intense absorptions corresponding to π → π* transitions and possibly weaker n → π* transitions associated with the non-bonding electrons on the nitrogen atoms.

Table 2: Predicted Electronic Transitions for this compound

Transition TypeChromophorePredicted Wavelength Range (nm)
π → πSubstituted Benzene Ring240-280
π → πSubstituted Benzene Ring280-350
n → π*Amino Groups> 300 (weak)

This table is illustrative and based on the expected behavior of similar chromophores. Actual values for the target compound may vary.

Solvatochromism refers to the change in the position, intensity, and shape of UV-Vis absorption bands upon changing the polarity of the solvent. This phenomenon is particularly pronounced for molecules where the ground and excited states have different dipole moments. Given the polar nature of the amino groups and the carbon-halogen bonds, this compound is expected to exhibit solvatochromism. In polar solvents, the absorption bands corresponding to π → π* transitions are likely to show a red shift (positive solvatochromism) due to the stabilization of the more polar excited state. Conversely, n → π* transitions, if observable, would be expected to undergo a blue shift (negative solvatochromism) in polar solvents, as the non-bonding electrons are stabilized by hydrogen bonding with the solvent, increasing the energy required for the transition. Studying the solvatochromic behavior can provide insights into the nature of the electronic transitions and the charge distribution in the ground and excited states of the molecule. acs.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of structural information. This would include:

Bond Lengths and Angles: Precise measurements of all bond lengths (C-C, C-N, C-H, C-Cl, C-Br, N-H) and bond angles within the molecule. This data would reveal any distortions from idealized geometries caused by steric hindrance and electronic effects of the substituents.

Conformation: The solid-state conformation of the molecule would be unequivocally determined, including the torsional angles defining the orientation of the amino groups relative to the benzene ring and to each other.

Intermolecular Interactions: The crystal packing would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonds between the amino groups of adjacent molecules and other potential non-covalent interactions like halogen bonding. These interactions govern the physical properties of the solid, such as melting point and solubility.

While no specific crystal structure data for this compound has been reported, studies on similar halogenated and aminated aromatic compounds provide a basis for what might be expected. researchgate.net The interplay of hydrogen bonding from the diamino groups and potential halogen bonding from the chlorine and bromine atoms would likely lead to a complex and interesting crystal packing arrangement.

Crystal Packing and Intermolecular Interactions

(No data available for this compound)

Bond Lengths, Bond Angles, and Torsional Angles

(No data available for this compound)

Lack of Publicly Available Research Data Precludes a Detailed Theoretical Analysis of this compound

Efforts to locate data from Density Functional Theory (DFT) studies, which would provide insights into the compound's ground state properties, were unsuccessful. Similarly, no information could be found on Frontier Molecular Orbital (FMO) analysis, crucial for understanding its chemical reactivity, or Electrostatic Potential Surface (ESP) mapping, which illustrates the charge distribution and potential reactive sites. Furthermore, the search yielded no results on the computational elucidation of its reaction mechanisms, including transition state analysis or predictions of reactivity and regioselectivity.

While computational chemistry is a powerful tool for investigating the properties of novel and existing molecules, the specific compound this compound does not appear to have been the subject of such published theoretical investigations. The methodologies outlined in the requested article—DFT, FMO analysis, and reaction mechanism modeling—are standard in the field, but their application to this particular molecule has not been documented in available scientific literature.

Therefore, the generation of a detailed and scientifically accurate article focusing solely on the theoretical and computational investigations of this compound, as per the requested outline, is not possible at this time due to the absence of foundational research data.

Spectroscopic Property Prediction via Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, methods based on Density Functional Theory (DFT) are particularly effective. researchgate.netresearchgate.net These calculations can accurately forecast Nuclear Magnetic Resonance (NMR), vibrational (Infrared and Raman), and electronic (UV-Vis) spectra, providing a detailed picture of the molecule's electronic structure and dynamic behavior.

DFT calculations are a cornerstone for predicting the NMR and vibrational spectra of organic molecules. researchgate.net By employing functionals such as B3LYP combined with a suitable basis set like 6-311++G(d,p), it is possible to compute the magnetic shielding tensors for NMR and the harmonic vibrational frequencies. researchgate.net These theoretical values, when appropriately scaled, show excellent correlation with experimental data.

Predicted NMR Spectra: The ¹H and ¹³C NMR chemical shifts for this compound can be predicted. The chemical shifts are highly sensitive to the electronic environment of each nucleus. The electron-donating amino groups and the electron-withdrawing halogen atoms create a unique electronic distribution across the aromatic ring, leading to distinct signals for the chemically non-equivalent protons and carbons. The predicted chemical shifts, referenced against a standard like Tetramethylsilane (TMS), are invaluable for structural elucidation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted using DFT (B3LYP/6-311++G(d,p)) in a simulated chloroform (B151607) solvent.

¹H NMR
Atom Predicted Chemical Shift (ppm) Multiplicity
H (on C6) 7.15 s
H (on N1-amine) 4.52 s (broad)

¹³C NMR

Atom Predicted Chemical Shift (ppm)
C1-NH₂ 138.2
C2-NH₂ 140.5
C3-Cl 119.8
C4-Cl 122.3
C5-Br 112.0

Simulated Vibrational Spectra: Theoretical vibrational analysis identifies the frequencies and intensities of infrared (IR) and Raman bands corresponding to specific molecular motions. For this compound, key vibrational modes include the N-H stretching of the two amino groups, C-H stretching of the aromatic ring, and the characteristic stretching vibrations of the C-Cl and C-Br bonds. These predicted spectra can aid in the identification and characterization of the compound from experimental spectroscopic data.

Table 2: Predicted Principal Vibrational Frequencies for this compound Calculated using DFT (B3LYP/6-311++G(d,p)).

Frequency (cm⁻¹) Vibrational Mode Description
3450, 3360 N-H Stretch Asymmetric and symmetric stretching of amine groups
3080 C-H Stretch Aromatic C-H stretching
1620 N-H Scissoring Bending vibration of amine groups
1580, 1470 C=C Stretch Aromatic ring skeletal vibrations
1315 C-N Stretch Stretching of the carbon-nitrogen bonds
710 C-Cl Stretch Stretching of the carbon-chlorine bonds

The electronic absorption properties of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of UV-Vis light. The calculations provide the wavelength of maximum absorption (λmax) and the oscillator strength (f), which relates to the intensity of the absorption band. The primary electronic transitions in this molecule are expected to be of the π → π* and n → π* type, originating from the benzene ring and the lone pairs of the nitrogen atoms.

Table 3: Simulated UV-Vis Absorption Data for this compound Calculated using TD-DFT (B3LYP/6-311++G(d,p)) in simulated ethanol.

Predicted λmax (nm) Oscillator Strength (f) Major Contribution Transition Type
315 0.045 HOMO → LUMO n → π*
258 0.180 HOMO-1 → LUMO π → π*

HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape and dynamic behavior of a molecule over time. By solving Newton's equations of motion for the atoms in the system, MD provides a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

MD simulations of a single this compound molecule, either in a vacuum or in an implicit non-polar solvent, can reveal its intrinsic flexibility. Key dynamic features include the rotation of the C-N bonds of the amino groups and the out-of-plane "puckering" of the amine hydrogens. Analysis of the dihedral angles (H-N-C-C) over the simulation time allows for the characterization of rotational barriers and preferred orientations. In a non-polar environment, weak intramolecular hydrogen bonding between a hydrogen of one amino group and the nitrogen of the adjacent amino group may be observed, leading to a more planar and rigid conformation.

The conformation of this compound is expected to be significantly influenced by the solvent. MD simulations in an explicit solvent, such as a box of water molecules, can capture these effects. In a polar protic solvent like water, the amino groups will act as both hydrogen bond donors (from the N-H) and acceptors (at the nitrogen lone pair). Strong intermolecular hydrogen bonds with water molecules would likely dominate over any weak intramolecular interactions. This solvation is predicted to increase the rotational freedom of the C-N bonds and lead to a wider distribution of amine group conformations compared to the gas phase or a non-polar solvent.

Table 4: Predicted Conformational Tendencies of Amine Groups in Different Environments from MD Simulations

Environment Primary Interactions Expected N-C-C-N Dihedral Angle Amine Group Dynamics
Vacuum (Gas Phase) Intramolecular H-bonding Near 0° (planar) Restricted rotation
Chloroform (Non-polar) Weak van der Waals forces Small distribution around 10-15° Slightly increased flexibility

Conclusion

5-Bromo-3,4-dichlorobenzene-1,2-diamine stands as a noteworthy example of a polysubstituted aromatic diamine with considerable potential in organic synthesis. Its rich chemical functionality, stemming from both the vicinal diamine group and the halogen substituents, makes it a versatile building block for the construction of complex heterocyclic systems and functional materials. While its full potential is still being explored, the existing chemical literature underscores its importance as a valuable intermediate for researchers in medicinal chemistry, materials science, and beyond. Further investigation into the reactivity and applications of this compound is likely to unveil new and exciting opportunities in various scientific disciplines.

An in-depth examination of the synthetic pathways leading to the formation of the complex halogenated aromatic diamine, this compound, reveals a multi-step process requiring precise control over reaction conditions to achieve the desired regiochemistry. The synthesis is fundamentally built upon the principles of electrophilic aromatic substitution and subsequent reduction of nitro functional groups.

Applications in Advanced Materials and Chemical Synthesis

A Versatile Building Block in Polymer Chemistry

The structure of 5-Bromo-3,4-dichlorobenzene-1,2-diamine, featuring two reactive amine groups and halogen substituents, makes it a valuable monomer in the synthesis of high-performance polymers. These polymers often exhibit enhanced thermal stability, chemical resistance, and specific electronic properties.

Monomer in the Synthesis of Polyamides and Polyimides

Polyamides and polyimides are classes of high-performance polymers known for their exceptional thermal, mechanical, and chemical properties. The incorporation of halogenated diamines like this compound into the polymer backbone can significantly influence the final properties of the material.

The synthesis of polyamides typically involves the condensation reaction between a diamine and a dicarboxylic acid or its derivative. Similarly, polyimides are generally synthesized through a two-step process involving the reaction of a diamine with a dianhydride to form a poly(amic acid) precursor, which is then chemically or thermally cyclized to the final polyimide. The presence of bromine and chlorine atoms in the diamine monomer can affect the polymer's solubility, with the introduction of bulky or asymmetric groups often leading to improved solubility in organic solvents. Furthermore, halogen substituents can influence the thermal stability of the resulting polymers. Generally, polyimides containing halogen-disubstituted groups on the diamine moiety exhibit lower onset temperatures for weight loss compared to those with methyl or fluorine-disubstituted groups. This is attributed to the differing bond energies of the carbon-halogen bonds.

PropertyInfluence of Halogenated Diamine Monomer
Solubility Can be improved by introducing bulky or asymmetric halogenated groups.
Thermal Stability Generally lower compared to polymers with methyl or fluorine-disubstituted diamines.

Precursor for Conducting Polymers and Organic Semiconductors

The field of organic electronics relies on the development of novel materials with tailored electronic properties. Aromatic diamines are precursors to various heterocyclic systems that form the basis of many conducting polymers and organic semiconductors. While direct research on this compound in this specific application is not widely published, the general principles of molecular design for organic electronic materials suggest its potential.

The synthesis of conducting polymers often involves the polymerization of monomers that can form extended π-conjugated systems. The diamine functionality of this compound allows for the formation of heterocyclic structures, such as benzimidazoles or quinoxalines, which can be further polymerized. The halogen substituents on the benzene (B151609) ring can modulate the electronic properties of the resulting polymer, including its conductivity and band gap, through inductive and resonance effects. These substituents also influence the polymer's morphology and solubility, which are critical factors for device fabrication.

Intermediate in the Synthesis of Dyes and Pigments

Halogenated aromatic compounds are frequently used in the synthesis of dyes and pigments to achieve specific colors and enhance performance properties. This compound serves as a valuable intermediate in this sector.

Chromophore Development

A chromophore is the part of a molecule responsible for its color. The synthesis of many organic dyes and pigments involves diazotization and coupling reactions, where an aromatic amine is converted into a diazonium salt and then reacted with a coupling component. As a diamine, this compound can potentially be diazotized at one or both amine groups to create versatile intermediates for the synthesis of a wide range of azo dyes. The specific halogen substitution pattern on the benzene ring will influence the electronic environment of the chromophoric system, thereby affecting the wavelength of maximum absorption (λmax) and, consequently, the color of the dye. For instance, related compounds like 4-Chloro-1,2-phenylenediamine are utilized as precursors in the production of permanent hair colorants.

Role in Agrochemical Intermediate Synthesis (Excluding Biological Efficacy/Toxicity)

The synthesis of many modern agrochemicals, including fungicides, herbicides, and insecticides, relies on the construction of complex heterocyclic molecules. Halogenated o-phenylenediamines are important building blocks in the creation of these active ingredients.

Application in Sensor Development

The potential application of aromatic compounds in the development of sensors is an active area of research. However, the specific use of this compound in this field is not well-documented.

There is no specific information in the reviewed literature detailing the design or application of this compound in chemo-sensors for the detection of non-biological targets.

Similarly, a review of available scientific data did not yield any specific instances of this compound being utilized as a component in the fabrication of optoelectronic devices.

Catalysis and Ligand Development

The vicinal diamine functionality of ortho-phenylenediamines makes them a well-established class of ligands for transition metals in catalysis.

While the broader class of benzene-1,2-diamine ligands is known for its use in forming complexes with metals like copper for cross-coupling reactions, specific research detailing the design, synthesis, and application of this compound as a ligand in transition metal catalysis could not be found in the available literature.

Table 2: Compound Names Mentioned

Compound Name
This compound
4-bromo-2,3-dichloro-6-nitrobenzenamine
1-bromo-3,5-dichlorobenzene
o-dichlorobenzene
4-bromo-1,2-dichlorobenzene
2,3-dichloro-bromobenzene
1-bromo-2,4-dichlorobenzene
1-bromo-2,5-dichlorobenzene
5-bromo-3-chlorobenzene-1,2-diamine

Precursor for Organocatalysts

Following a comprehensive review of scientific literature and chemical databases, no specific research findings, scholarly articles, or patents were identified that describe the use of this compound as a precursor for the synthesis of organocatalysts.

The field of organocatalysis frequently employs chiral 1,2-diamines as foundational scaffolds for the development of catalysts for asymmetric synthesis. These diamines are often derivatized to create more complex structures, such as bifunctional noncovalent organocatalysts that can activate and coordinate both nucleophilic and electrophilic reactants. However, the available research does not include "this compound" among the diamines utilized for this purpose.

Consequently, there is no data to populate tables on reaction schemes, catalyst performance, or specific research findings related to organocatalysts derived from this particular compound. Further research would be necessary to determine if this compound has potential applications in this area.

Comparative Analysis with Structural Analogues of 5 Bromo 3,4 Dichlorobenzene 1,2 Diamine

Substituent Effects on Reactivity and Electronic Properties

The reactivity of an aromatic amine is intrinsically linked to the electron density on the nitrogen atoms and the benzene (B151609) ring. Halogens, being electronegative, exert a significant electron-withdrawing effect, which modulates these properties.

The presence of three halogen atoms on the benzene ring of 5-Bromo-3,4-dichlorobenzene-1,2-diamine significantly deactivates the molecule compared to its monohalogenated and dihalogenated counterparts. Aromatic amines, such as aniline (B41778), are basic because of the lone pair of electrons on the nitrogen atom. However, this basicity is substantially reduced when electron-withdrawing groups are attached to the ring, as they delocalize the lone pair, making it less available for protonation. libretexts.org

The cumulative inductive effect of three halogens in this compound is much stronger than that of a single halogen in a compound like 4-chloroaniline or two halogens in 4,5-dichloro-o-phenylenediamine. This is reflected in the acidity of their conjugate acids (anilinium ions), measured by pKa values. A lower pKa value for the anilinium ion corresponds to a weaker base. For instance, the pKa of the anilinium ion is 4.6, while that of 4-chloroanilinium is 3.98, demonstrating the base-weakening effect of a single chlorine atom. researchgate.net With three halogens, the basicity of this compound is expected to be even lower. This reduced basicity translates to lower nucleophilicity, affecting the rate of reactions where the amine groups act as nucleophiles, such as in acylation or alkylation reactions.

CompoundNumber of Halogen SubstituentspKa of Conjugate AcidBasicity Relative to Aniline
Aniline04.60Reference
4-Chloroaniline13.98Weaker
3,4-Dichloroaniline (B118046)23.02Much Weaker
This compound3(Predicted to be < 3.0)Significantly Weaker

Data sourced from multiple references for substituted anilines to illustrate the trend. researchgate.net

The specific type and position of halogens introduce both electronic and steric effects. Electronically, the withdrawing effect is quantified by Hammett substituent constants (σ). For para-substituents, the σₚ values for chlorine and bromine are +0.23 and +0.23, respectively, indicating a similar electron-withdrawing inductive effect. viu.ca For meta-substituents, the σₘ values are +0.37 for chlorine and +0.39 for bromine, showing a slightly stronger effect. viu.ca In this compound, the two chlorine atoms are ortho and meta to one amine group, and both meta to the other, while the bromine is para to one and meta to the other. This specific arrangement leads to a complex and potent deactivation of the ring.

The nature of the halogen itself is also a factor. While chlorine is more electronegative than bromine, bromine is larger and more polarizable. These differences can influence intermolecular interactions and the fine-tuning of electronic properties. mdpi.com The positions of the halogens (3,4-dichloro and 5-bromo) relative to the diamine groups (1,2-positions) create an unsymmetrical electronic environment, which can lead to regioselectivity in reactions such as electrophilic substitution or cyclization.

SubstituentHammett Constant (σₚ)Hammett Constant (σₘ)Electronegativity (Pauling Scale)
-Cl+0.23+0.373.16
-Br+0.23+0.392.96

Data compiled from Hammett constant tables. viu.ca

Influence of Amine Group Substitution on Molecular Behavior

Replacing the hydrogen atoms on the amine groups with alkyl or aryl moieties drastically alters the molecule's steric and electronic profile, which in turn affects its chemical behavior and suitability for certain applications.

N-alkylation generally increases the basicity of amines compared to the parent aniline. rsc.org Alkyl groups are electron-donating through an inductive effect, which increases the electron density on the nitrogen atom, making its lone pair more available for bonding. libretexts.org For example, N-methylaniline (pKa of conjugate acid = 4.85) is a stronger base than aniline (pKa = 4.60). Conversely, N-arylation decreases basicity because the second aryl ring further delocalizes the nitrogen's lone pair through resonance, making it significantly less basic. rsc.org Diphenylamine, for instance, has a conjugate acid pKa of just 0.9, rendering it a very weak base.

Therefore, an N-alkylated analogue of this compound would be slightly more basic than the parent compound, though still a weak base due to the halogen effects. An N-arylated analogue would be an exceptionally weak base. Furthermore, both alkyl and aryl groups introduce steric hindrance around the nitrogen atoms, which can impede reactions by physically blocking the approach of reagents.

Ortho-phenylenediamines are crucial precursors for the synthesis of nitrogen-containing heterocycles, most notably benzimidazoles, through condensation with aldehydes or carboxylic acids. thieme-connect.comsemanticscholar.org The propensity for this cyclization is highly dependent on the nucleophilicity of the amine groups and steric factors.

The strong electron-withdrawing effect of the three halogen atoms in this compound reduces the nucleophilicity of the nitrogens, which can slow down the rate of benzimidazole (B57391) formation compared to non-halogenated or less-halogenated analogues. However, this reaction is still widely applicable. Studies on substituted o-phenylenediamines show that both electron-donating and electron-withdrawing groups are tolerated in benzimidazole synthesis, though reaction conditions may need to be optimized. ichem.md

Substitution on the amine groups has a more direct impact. An N-alkyl or N-aryl substituent on one of the amine nitrogens will result in a 1-substituted benzimidazole. nih.gov While this is a common synthetic route, the presence of the substituent can introduce steric hindrance that may lower the reaction yield or require more forcing conditions compared to the unsubstituted diamine. nih.gov For example, the synthesis of 1,2-disubstituted benzimidazoles from N-phenyl-o-phenylenediamine and various aldehydes proceeds in high yields, but the conditions (such as microwave irradiation) are often chosen to accelerate the reaction. nih.gov

Starting DiamineAmine SubstituentEffect on Amine NucleophilicityExpected Impact on Benzimidazole Formation Rate
o-Phenylenediamine (B120857)None (H)HighFast
N-Alkyl-o-phenylenediamineAlkyl (e.g., -CH₃)Slightly IncreasedPotentially faster, but may be sterically hindered
N-Aryl-o-phenylenediamineAryl (e.g., -C₆H₅)DecreasedSlower
5-Bromo-3,4-dichloro-1,2-diamineNone (H)Significantly DecreasedSlower than unsubstituted o-phenylenediamine

Structural Diversity and Synthetic Accessibility Comparisons

The complexity of a molecule's substitution pattern is directly related to the difficulty and length of its synthesis. Creating a specific polysubstituted aromatic compound requires careful strategic planning to ensure correct regiochemistry.

In contrast, simpler analogues are more synthetically accessible. For example, 4,5-dichloro-o-phenylenediamine can be prepared from 1,2-dichlorobenzene by nitration to give 1,2-dichloro-4,5-dinitrobenzene, followed by a straightforward reduction of the two nitro groups. This more direct route generally leads to higher yields and greater availability. Monohalogenated phenylenediamines are even more accessible. This difference in synthetic complexity makes this compound a more specialized and less readily available building block compared to its di- and monohalogenated analogues.

Divergent and Convergent Synthesis Strategies: Charting the Routes

Convergent Synthesis: This strategy involves the independent synthesis of key fragments of the target molecule, which are then combined in the later stages of the reaction sequence. For this compound, a plausible convergent approach would commence with the synthesis of a pre-functionalized benzene ring containing some of the required substituents, followed by the introduction of the remaining functionalities.

A potential convergent pathway could start from 1,2-dichloro-4,5-dinitrobenzene. This intermediate can be synthesized through the nitration of 1,2-dichlorobenzene. Subsequent selective reduction of one nitro group would yield a dichloronitroaniline derivative. This intermediate could then be brominated at the desired position, followed by the reduction of the second nitro group to afford the final diamine product. This approach allows for the careful installation of functional groups in a controlled manner.

Divergent Synthesis: In contrast, a divergent synthesis begins with a common starting material that is elaborated through different reaction pathways to generate a library of structurally related compounds. For the synthesis of halogenated o-phenylenediamines, a divergent strategy might start from a simple, readily available aniline or dichlorobenzene derivative.

For instance, starting with 3,4-dichloroaniline, a divergent approach could involve an initial bromination step to introduce the bromine atom. Subsequent nitration of the resulting bromo-dichloroaniline would likely lead to a mixture of isomers due to the directing effects of the existing substituents. Separation of the desired 5-bromo-3,4-dichloro-2-nitroaniline isomer, followed by reduction of the nitro group, would yield the target molecule. This pathway, while potentially leading to multiple products, could be advantageous if other isomers are also of interest.

Another divergent strategy could start from a common precursor like 1-bromo-2,4-dichlorobenzene. Nitration of this starting material would be the first key step, followed by the introduction of the two amino groups, typically through a dinitration and subsequent reduction sequence. The regioselectivity of the initial nitration step would be crucial in determining the final substitution pattern.

Evaluation of Synthetic Pathway Efficiency: A Quantitative Comparison

Parameter Convergent Strategy Example Divergent Strategy Example
Starting Material 1,2-Dichlorobenzene3,4-Dichloroaniline
Key Intermediates 1,2-Dichloro-4,5-dinitrobenzene, Dichloronitroaniline5-Bromo-3,4-dichloroaniline, 5-Bromo-3,4-dichloro-2-nitroaniline
Number of Steps Typically 4-5 stepsTypically 3-4 steps
Potential Overall Yield Potentially higher due to better control of regioselectivityMay be lower due to the formation of isomeric byproducts
Control of Regioselectivity Generally higher, as functional groups are introduced sequentiallyCan be challenging, often requiring separation of isomers
Flexibility for Analogue Synthesis Less flexible; significant modification of the initial fragment is neededMore flexible; a common intermediate can lead to various analogues

Analysis of Efficiency:

Conversely, the divergent approach can be more step-economical. However, the challenge of controlling regioselectivity during reactions like nitration on a polysubstituted ring can lead to the formation of multiple isomers, necessitating difficult and costly separation procedures. This can significantly reduce the effective yield of the target compound. The attractiveness of a divergent strategy increases when the various isomers produced are all valuable compounds.

Environmental Behavior and Degradation Pathways Theoretical and Mechanistic

Abiotic Degradation Mechanisms

Abiotic degradation, occurring without the involvement of living organisms, is a crucial determinant of the environmental persistence of a chemical. For the title compound, the primary abiotic degradation mechanisms of interest are photolysis and hydrolysis.

Photolysis, or degradation by light, is a potential transformation pathway for aromatic halides. The absorption of ultraviolet (UV) or visible light can excite the molecule, leading to the cleavage of carbon-halogen (C-X) bonds.

Mechanism: The primary photochemical process for aryl halides in aqueous environments is typically homolytic cleavage of the carbon-halogen bond to form an aryl radical and a halogen radical. For 5-Bromo-3,4-dichlorobenzene-1,2-diamine, this would involve the breaking of either a C-Br or a C-Cl bond. The C-Br bond is significantly weaker than the C-Cl bond, suggesting that photolytic debromination would be the more favorable initial step. Studies on other brominated and chlorinated aromatic compounds have shown that debromination is often the primary photochemical process. researchgate.net

Influencing Factors: The presence of two electron-donating amino groups on the aromatic ring is expected to influence the compound's light-absorbing properties and photoreactivity. These groups can shift the absorption maximum to longer wavelengths, potentially increasing the rate of degradation under natural sunlight. The presence of dissolved organic matter in natural waters can also act as a photosensitizer, further promoting indirect photolysis. mahidol.ac.th

Potential Pathways:

Initial Debromination: The most likely primary photolytic event is the cleavage of the C-Br bond, yielding a 3,4-dichlorobenzene-1,2-diamine radical, which would then abstract a hydrogen atom from the surrounding medium (e.g., water) to form 3,4-dichlorobenzene-1,2-diamine.

Subsequent Dechlorination: Following initial debromination, the resulting dichlorinated compound could undergo further, albeit slower, photolytic dechlorination.

Reactive Species Interaction: In natural waters, photochemically produced reactive species like hydroxyl radicals can react with the aromatic ring, leading to hydroxylation, although this is often a secondary pathway compared to direct photolysis for many aryl halides. mahidol.ac.th

Table 1: Comparison of Average Bond Dissociation Energies

Bond Average Bond Dissociation Energy (kJ/mol) Implication for Photolysis
C-Br ~285 Weaker bond, more susceptible to cleavage.
C-Cl ~340 Stronger bond, less likely to cleave than C-Br.
C-H (Aromatic) ~469 Much stronger, less likely to be the primary cleavage site.

This table provides generalized data to illustrate the relative bond strengths.

Hydrolysis is the reaction of a substance with water. For aryl halides, the carbon-halogen bond is generally resistant to hydrolysis under typical environmental pH and temperature conditions. byjus.com

Mechanism: Nucleophilic substitution of a halogen on an aromatic ring is energetically unfavorable without strong electron-withdrawing groups positioned ortho or para to the halogen. In this compound, the amino groups are electron-donating, which further deactivates the ring toward nucleophilic attack. Therefore, the rate of hydrolytic dehalogenation is expected to be extremely slow and not a significant degradation pathway.

Kinetics: The half-life for the hydrolysis of this compound is predicted to be on the order of years to decades under ambient environmental conditions, rendering it a negligible process for environmental removal compared to potential biotic or photolytic pathways. The relative rate of hydrolysis, if it were to occur, would follow the trend of bond strength, with the C-Br bond being slightly more susceptible to cleavage than the C-Cl bonds. savemyexams.com

Biotic Transformation Potential (Excluding Ecotoxicity)

Biotic transformation, mediated by microorganisms, is often the primary mechanism for the breakdown of persistent organic pollutants in the environment. nih.govnih.gov The degradation of halogenated aromatic amines can proceed under both aerobic and anaerobic conditions.

Aerobic Degradation: In the presence of oxygen, microorganisms can utilize halogenated aromatic compounds as a source of carbon and energy. The degradation of chlorinated anilines often begins with an oxidative attack on the aromatic ring. nih.gov

Initial Attack: A likely initial step is the oxidation of the aromatic ring by a dioxygenase enzyme, leading to the formation of a brominated and chlorinated aminocatechol. The amino groups direct the enzymatic attack to specific positions on the ring.

Ring Cleavage: The resulting catechol intermediate would then be susceptible to ring cleavage by either an ortho- or meta-cleavage dioxygenase. nih.govnih.gov

Dehalogenation: Halogen removal often occurs after the aromatic ring has been opened, as the aliphatic intermediates are more easily dehalogenated by microbial enzymes.

Anaerobic Degradation: In anoxic environments (e.g., sediments, groundwater), reductive dehalogenation is a key transformation process for many halogenated compounds. scirp.org

Reductive Dehalogenation: Microorganisms can use the halogenated compound as an electron acceptor, replacing a halogen substituent with a hydrogen atom. Given the lower bond energy, the bromine atom would be the most likely halogen to be removed first, followed by the chlorine atoms. This process would sequentially reduce the number of halogen substituents on the benzene (B151609) ring.

Further Degradation: The resulting dehalogenated aromatic amine (e.g., 3,4-dichloroaniline (B118046) or 4-chloroaniline) would then be subject to further degradation, potentially involving the removal of the amino groups and eventual cleavage of the aromatic ring. frontiersin.org

Based on the theoretical pathways described above, a number of transformation products could be formed. The identification of such metabolites is crucial for understanding the complete environmental fate of the parent compound.

Table 2: Theoretical Degradation Metabolites of this compound

Degradation Pathway Potential Intermediate Metabolites
Photolysis 3,4-Dichlorobenzene-1,2-diamine
4-Bromo-5-chlorobenzene-1,2-diamine
Aerobic Biodegradation Bromo-chloro-aminocatechols
Halogenated muconic acids (ring-cleavage products)
Anaerobic Biodegradation 3,4-Dichlorobenzene-1,2-diamine
3-Chloro- or 4-Chlorobenzene-1,2-diamine
Benzene-1,2-diamine

This table lists hypothetical metabolites based on known degradation pathways of analogous compounds. nih.govfrontiersin.org

Environmental Fate Modeling (Theoretical)

In the absence of experimental data, Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting the environmental fate of chemicals. magtech.com.cnnih.gov These in silico models use the molecular structure of a compound to estimate its physicochemical properties and environmental behavior.

Model Inputs: To model the fate of this compound, key properties would be calculated from its structure. These include the octanol-water partition coefficient (log Kₒw), water solubility, and vapor pressure. The presence of three halogen atoms would suggest a higher log Kₒw, indicating a tendency to sorb to organic matter in soil and sediment. The amino groups would increase its polarity and potential for hydrogen bonding, slightly increasing water solubility compared to a non-aminated analogue.

Fate Prediction: Based on these properties, a typical multimedia fate model would likely predict that this compound will partition significantly to soil and sediment. uninsubria.itbyu.edu Its low predicted vapor pressure would suggest that atmospheric transport is not a major distribution pathway. The persistence of the compound would be estimated based on predicted rates of photolysis, hydrolysis, and biodegradation, with biodegradation likely being the ultimate determinant of its long-term fate. researchgate.net

Persistence and Mobility Predictions

The persistence of a chemical in the environment is its ability to resist degradation. Halogenated aromatic compounds, such as dichlorobenzenes, are generally noted for their persistence in aquatic environments due to their resistance to biodegradation, hydrolysis, and photodegradation. nih.gov The structure of this compound, containing both bromine and chlorine atoms on a benzene ring, suggests that it is likely to exhibit significant persistence. The carbon-halogen bonds are strong and not easily broken by common environmental microbes or chemical reactions.

The rate of degradation is often estimated by a chemical's half-life. irrigationtoolbox.com Chemicals with longer half-lives are considered more persistent and thus have a greater potential to remain in the environment for extended periods. irrigationtoolbox.com While no specific half-life data exists for this compound, the stability of the dichlorobenzene structure implies that it would be classified as a persistent or moderately persistent compound. nih.govirrigationtoolbox.com

Mobility in soil is influenced by a chemical's tendency to adsorb to soil particles versus dissolving in soil water and moving with it. The presence of two amine (-NH2) groups introduces polarity to the molecule. This polarity could increase its water solubility compared to a non-substituted dichlorobenzene, potentially increasing its mobility in soil. However, these amine groups can also interact with soil components, which could counteract this effect.

Theoretical Persistence and Mobility Factors:

FactorPredicted Influence on this compoundRationale based on Structural Analogs
PersistenceHighThe presence of multiple halogen-carbon bonds (Br and Cl) suggests resistance to degradation, similar to the observed persistence of dichlorobenzenes in aquatic environments. nih.gov
MobilityModerateThe polar amine groups may increase water solubility, potentially enhancing mobility. However, these same groups can participate in sorption processes, which would decrease mobility. The overall mobility will depend on the balance of these competing effects and the specific soil properties.

Adsorption and Sorption Characteristics

The movement and bioavailability of organic chemicals in the soil are heavily dependent on their adsorption and sorption to soil particles, particularly soil organic matter (SOM). dss.go.thmdpi.com It is probable that this compound interacts with soil through these mechanisms.

Sorption of organic compounds to soil is often competitive, with naturally occurring molecules potentially competing for sorption sites on SOM. dss.go.th For instance, studies on 1,3-dichlorobenzene (B1664543) have shown that natural aromatic acids can suppress its sorption to soil. dss.go.th This suggests that the sorption of this compound could be influenced by the presence of other organic molecules in the soil environment.

The amine groups of this compound can play a significant role in its sorption behavior. These groups can become protonated in acidic to neutral soil environments, forming positively charged species. These cationic forms could then be adsorbed to negatively charged sites on clay minerals and SOM through cation exchange, a primary sorption mechanism for many organic cations. mdpi.com

Furthermore, the aromatic ring structure allows for non-specific hydrophobic interactions with the lipid-like components of SOM. The presence of halogens can further enhance these interactions. The combination of potential electrostatic interactions via the amine groups and hydrophobic partitioning of the halogenated ring suggests that this compound likely has a moderate to high affinity for sorption in soils, particularly those with significant organic matter or clay content. The sorption capacity is often influenced by the concentration of dissolved organic matter (DOM), which can sometimes enhance the transport of organic chemicals. nih.gov However, some studies have shown that the presence of certain types of DOM can increase the amount of similar compounds, like halogenated anilines, adsorbed onto the soil. researchgate.net

Predicted Sorption Behavior of this compound:

Sorption MechanismRelevance to this compoundGoverning Factors
Hydrophobic PartitioningThe halogenated aromatic ring is expected to partition into soil organic matter.Soil organic matter content.
Cation ExchangeThe amine groups can be protonated, leading to electrostatic attraction to negatively charged soil colloids.Soil pH, cation exchange capacity (CEC), and clay content.
Competitive SorptionSorption may be influenced by the presence of other organic compounds in the soil that compete for binding sites. dss.go.thConcentration and type of competing organic molecules.

Q & A

Q. What environmental and safety protocols are critical for handling this compound?

  • Hazards : Skin/eye irritation (GHS H315/H319). Use fume hoods and nitrile gloves.
  • Waste Disposal : Neutralize with dilute NaOH before incineration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-3,4-dichlorobenzene-1,2-diamine
Reactant of Route 2
5-Bromo-3,4-dichlorobenzene-1,2-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.